molecular formula C22H27N3O3S2 B1676515 Metopimazine CAS No. 14008-44-7

Metopimazine

Numéro de catalogue: B1676515
Numéro CAS: 14008-44-7
Poids moléculaire: 445.6 g/mol
Clé InChI: BQDBKDMTIJBJLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de la métopimazine implique plusieurs étapes. Une méthode commence avec le 2-nitro-4-méthylsulfonyl thiophénol, qui subit une réduction par hydrogénation pour former le 2-amino-4-méthylsulfonyl thiophénol. Cet intermédiaire subit ensuite des réactions de couplage C-N/C-S avec l'o-dichlorobenzène ou l'o-difluorobenzène en présence d'un catalyseur à base de sel de fer et de N,N,N',N'-tétraméthyl-1,8-naphtalènediamine comme ligand . Cette méthode est efficace, rentable et respectueuse de l'environnement.

Applications De Recherche Scientifique

Clinical Applications

1. Chemotherapy-Induced Nausea and Vomiting

Metopimazine has shown significant efficacy in controlling nausea and vomiting induced by chemotherapy. In a study comparing this compound with ondansetron, the combination therapy demonstrated superior control over delayed emesis (nausea and vomiting occurring days after chemotherapy) compared to ondansetron alone .

Table 1: Efficacy of this compound in Chemotherapy-Induced Nausea and Vomiting

Study ReferenceTreatment RegimenEmetic Control (Day 1)Emetic Control (Days 2-5)
Herrstedt et al. Ondansetron + this compoundSignificant reductionEnhanced control
Granisetron vs. Prednisolone + this compound Prednisolone + this compound37.6% complete response69.9% complete response

2. Gastroparesis Treatment

Recent studies have explored the repurposing of this compound for treating gastroparesis, a condition characterized by delayed gastric emptying. Preclinical trials indicated that this compound could enhance antral contractions and improve gastric emptying rates .

3. Pediatric Use

This compound has been studied for its pharmacokinetics in children, revealing rapid absorption and a favorable safety profile when administered at doses of 0.33 mg/kg . This makes it a potential candidate for pediatric antiemetic therapy.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic effectiveness and safety. Studies have shown that this compound is quickly absorbed with a half-life of approximately 2.18 hours . The active metabolite, AMPZ (acid metabolite of this compound), maintains therapeutic concentrations longer than the parent compound, contributing to its extended antiemetic effects.

Table 2: Pharmacokinetic Data of this compound

ParameterValue
Absorption TimeMedian max at 120 min
Half-life2.18 hours
Active Metabolite (AMPZ) Concentration (8 hours post-dose)~70 ng/mL

Safety Profile

This compound is generally well-tolerated with minimal side effects compared to other dopamine antagonists like domperidone or metoclopramide, which are associated with extrapyramidal symptoms and cardiovascular risks . A dose-finding study indicated that higher doses (up to 30 mg six times daily) were safe and effective for patients requiring antiemetic therapy .

Case Studies

  • Case Study 1 : In a cohort of patients undergoing chemotherapy, the addition of this compound to standard antiemetic regimens resulted in improved patient satisfaction and reduced episodes of nausea on days following treatment .
  • Case Study 2 : A pediatric trial demonstrated that children receiving this compound during endocrine testing experienced significantly lower rates of emesis compared to those receiving placebo, showcasing its potential in pediatric settings .

Activité Biologique

Metopimazine (MPZ) is a peripherally restricted dopamine D2 receptor antagonist primarily used as an antiemetic for treating nausea and vomiting. Despite its long-standing use, recent studies have begun to explore its pharmacokinetics, metabolism, and potential new therapeutic applications, particularly in conditions like gastroparesis.

Pharmacological Profile

Mechanism of Action
this compound acts by antagonizing dopamine D2 receptors, which are involved in the vomiting reflex. Its peripheral restriction means it has limited central nervous system penetration, which reduces the likelihood of central side effects commonly associated with other antiemetics .

Metabolism and Pharmacokinetics
this compound undergoes extensive first-pass metabolism in the liver, primarily converting to this compound acid (MPZA), its major circulating metabolite. Studies indicate that MPZA is present at significantly higher plasma concentrations than MPZ itself, accounting for over 80% of circulating drug-related material after administration .

The metabolic pathway involves several enzymes; however, the exact enzymes responsible for MPZ's conversion to MPZA remain partially unidentified. Notably, human liver amidase is implicated in this biotransformation process, while aldehyde oxidase plays a minor role .

Safety During Pregnancy

A population-based cohort study in France assessed the safety of this compound during pregnancy. Among 135,574 pregnant women studied, 8.2% were exposed to this compound, primarily in the first trimester. The study found no significant association between this compound exposure and major birth defects or increased pregnancy loss rates. The odds ratio for major birth defects was 1.06 (95% CI: 0.92-1.23), indicating no teratogenic effect .

Risk of Ischaemic Stroke

A self-controlled case-time-control study evaluated the risk of ischaemic stroke associated with antidopaminergic antiemetics (ADAs), including this compound. The findings revealed an increased risk of stroke related to recent ADA use, with this compound showing one of the highest associations among studied drugs . This raises concerns regarding its safety profile in certain populations.

Pharmacokinetic Studies

Food Interaction
Research has shown that food intake can significantly affect the serum concentrations of this compound. In a clinical trial involving healthy volunteers, preprandial administration resulted in higher serum concentrations compared to postprandial dosing. Specifically, median area under the curve (AUC) values were lower when administered after meals, suggesting that this compound should ideally be taken on an empty stomach for optimal absorption .

Summary of Key Findings

Parameter Finding
Primary Use Treatment of nausea and vomiting
Major Metabolite This compound acid (MPZA)
Safety in Pregnancy No significant teratogenic effects or increased pregnancy loss associated with use
Risk of Ischaemic Stroke Increased risk associated with recent ADA use, notably for this compound
Food Interaction Higher serum concentrations when taken preprandially compared to postprandially

Propriétés

IUPAC Name

1-[3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-30(27,28)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)29-21)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDBKDMTIJBJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161224
Record name Metopimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14008-44-7
Record name Metopimazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14008-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metopimazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metopimazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metopimazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80161224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metopimazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOPIMAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238S75V9AV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Metopimazine
Reactant of Route 2
Reactant of Route 2
Metopimazine
Reactant of Route 3
Metopimazine
Reactant of Route 4
Reactant of Route 4
Metopimazine
Reactant of Route 5
Reactant of Route 5
Metopimazine
Reactant of Route 6
Metopimazine
Customer
Q & A

Q1: What is the primary mechanism of action of Metopimazine?

A1: this compound is a dopamine D2 receptor antagonist. [, , ] It primarily exerts its antiemetic effects by blocking dopamine D2 receptors in the brain and gastrointestinal tract. [, , ]

Q2: How does this compound compare to 5-HT3 receptor antagonists in terms of its antiemetic effects?

A2: While 5-HT3 antagonists primarily target the acute phase of chemotherapy-induced nausea and vomiting, this compound appears to have a more pronounced effect on delayed symptoms. [, ] This difference in action makes it a valuable addition to antiemetic regimens, especially in cases where delayed symptoms are prominent or in combination with 5-HT3 antagonists for broader coverage. [, ]

Q3: Does this compound interact with other neurotransmitter receptors?

A3: Yes, this compound exhibits nanomolar affinity for alpha-1 adrenergic and histamine H1 receptors, in addition to dopamine D2 receptors. It has a weak affinity for muscarinic cholinergic receptors but no affinity for 5-HT3 receptors. []

Q4: What formulation strategies have been explored to improve this compound's delivery?

A4: Research has explored incorporating this compound into microenemas for rectal administration, achieving comparable bioavailability to oral dosing while potentially partially bypassing hepatic first-pass metabolism. [] Additionally, transdermal delivery systems have been studied, with cyclodextrins (specifically HPβCD and PMβCD) showing promise in enhancing this compound's skin penetration in vitro. [, ]

Q5: What is the bioavailability of this compound when administered orally?

A5: The oral bioavailability of this compound is approximately 22.3%. [] This means that only about a fifth of the administered dose reaches the systemic circulation after oral administration due to factors like first-pass metabolism.

Q6: How does food intake affect the serum concentrations of this compound?

A6: Studies show that food intake decreases the serum concentrations of this compound. [] It is recommended that this compound be taken on an empty stomach to enhance its absorption and potentially improve its therapeutic efficacy.

Q7: How is this compound metabolized in humans?

A7: The primary metabolic pathway of this compound involves a liver amidase, which converts it to this compound acid (MPZA), the major circulating metabolite. While aldehyde oxidase (AO) can also contribute to MPZA formation, its role is minor. Cytochrome P450 enzymes (CYPs) play a negligible role in this compound metabolism. []

Q8: What is the pharmacokinetic profile of this compound in children?

A8: A study investigating the pharmacokinetics of orally administered this compound in children found that it is rapidly absorbed, reaching a median maximum concentration (Cmax) of 17.2 ng/mL within an hour, with a half-life of 2.18 hours. [] The plasma concentrations of this compound acid (MPZA) were higher than those of the parent drug.

Q9: What types of in vivo studies have been conducted to investigate the antiemetic efficacy of this compound?

A9: Numerous clinical trials have been conducted to assess the efficacy of this compound in preventing chemotherapy-induced nausea and vomiting (CINV). Studies have evaluated this compound alone and in combination with other antiemetics, such as ondansetron and corticosteroids, in various chemotherapy settings. [, , , , ]

Q10: What are the common side effects associated with this compound?

A10: While a comprehensive list of side effects is not within the scope of this scientific Q&A, constipation is a frequently reported side effect, particularly when this compound is used in combination with other antiemetic agents. [, ]

Q11: Has this compound been linked to an increased risk of stroke?

A11: A nationwide case-time-control study using data from the French healthcare system (SNDS) found an increased risk of ischemic stroke associated with recent use of antidopaminergic antiemetics, including this compound. [] The study suggested a higher risk in the first few days of use.

Q12: What analytical techniques have been used to quantify this compound and its metabolite in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) has been employed to measure the concentrations of this compound and its active metabolite, this compound acid (MPZA), in serum. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.